molecular formula C24H21ClN2O2 B11358260 5-chloro-3,6-dimethyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11358260
M. Wt: 404.9 g/mol
InChI Key: JPMFHRHXMNFBHJ-UHFFFAOYSA-N
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Description

5-Chloro-3,6-dimethyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzofuran core, which is achieved through the cyclization of appropriate precursors.

    Functional Group Introduction:

    Final Assembly: The final step involves the coupling of the pyridin-2-yl and 4-methylphenyl groups to the benzofuran core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,6-dimethyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.

Scientific Research Applications

5-Chloro-3,6-dimethyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3,6-dimethyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[(4-methylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H21ClN2O2/c1-15-7-9-18(10-8-15)14-27(22-6-4-5-11-26-22)24(28)23-17(3)19-13-20(25)16(2)12-21(19)29-23/h4-13H,14H2,1-3H3

InChI Key

JPMFHRHXMNFBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Origin of Product

United States

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